Cas no 121-33-5 (Vanillin)

Vanillin is a naturally derived organic compound used as a flavoring agent in food products and fragrances in perfumes and cosmetics. Its key advantages lie in its ability to provide a sweet, creamy aroma while exhibiting good stability under various storage conditions, making it an essential component for applications requiring long shelf life.
Vanillin structure
Vanillin structure
Product Name:Vanillin
CAS No:121-33-5
MF:C8H8O3
MW:152.147322654724
MDL:MFCD00006942
CID:35991
PubChem ID:1183
Update Time:2025-07-24

Vanillin Chemical and Physical Properties

Names and Identifiers

    • 4-Hydroxy-3-methoxybenzaldehyde
    • Vanilline
    • Vanilin
    • Vanillin natural
    • 2-Methoxy-4-formylphenol
    • 3-Methoxy-4-hydroxybenzaldehyde
    • 4-Formyl-2-methoxyphenol
    • 4-Hydroxy-3-methoxy-benzaldehyde
    • Vanillaldehyde
    • Vanillin
    • Vanillin (contains H2SO4)Ethanol Solution[for TLC Stain]
    • Vanillin melting point standard
    • VANILLIN(P)
    • 3-methoxy-4-hydroxy-benzaldehyde
    • 3-Methoxy-4-hydroxybenzldehdye
    • 4-Hydroxy-3-methoxybenzaldehyde,Vanillic aldehyde
    • 4-oxy-3-methoxybenzaldehyde
    • compound no 1131
    • FEMA 3107
    • Lioxin
    • Reference source: Negwer
    • Rhovanil
    • VANILLA
    • Vanillic aldehyde
    • Vanillin (contains H2SO4) Ethanol
    • Vinillin
    • Zimco
    • p-Vanillin
    • 香兰素
    • Natural alkanes
    • 4-Hydroxy-m-anisaldehyde
    • Benzaldehyde, 4-hydroxy-3-methoxy-
    • p-Hydroxy-m-methoxybenzaldehyde
    • Methylprotocatechuic aldehyde
    • Vanillin (natural)
    • 4-Hydroxy-5-methoxybenzaldehyde
    • m-Anisaldehyde, 4-hydroxy-
    • Protocatechualdehyde, methyl-
    • Vanillin [USAN]
    • Vanill
    • Vanillin,99.5%
    • Melting Point Standard - Vanilin(MP f 83.0 degrees)
    • MDL: MFCD00006942
    • Inchi: 1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3
    • InChI Key: MWOOGOJBHIARFG-UHFFFAOYSA-N
    • SMILES: COC1C(O)=CC=C(C=O)C=1
    • BRN: 472792

Computed Properties

  • Exact Mass: 152.04700
  • Monoisotopic Mass: 152.047344113 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 1.2
  • Topological Polar Surface Area: 46.5
  • Molecular Weight: 152.15

Experimental Properties

  • Color/Form: Powder
  • Density: 1.06
  • Melting Point: 81-83 °C (lit.)
  • Boiling Point: 170 °C/15 mmHg(lit.)
  • Flash Point: Fahrenheit: 307.4 ° f < br / > Celsius: 153 ° C < br / >
  • Refractive Index: 1.4850 (estimate)
  • PH: 4.3 (10g/l, H2O, 20℃)
  • Solubility: methanol: 0.1 g/mL, clear
  • Water Partition Coefficient: 10 g/L (25 ºC)
  • Stability/Shelf Life: Stable. May discolour on exposure to light. Moisture-sensitive. Incompatible with strong oxidizing agents, perchloric acid.
  • PSA: 46.53000
  • LogP: 1.21330
  • Odor: Sweetish smell
  • Solubility: Dissolve in 125 times of water, 20 times of ethylene glycol and 2 times of 95% ethanol, and dissolve in chloroform.
  • Merck: 9932
  • Vapor Pressure: >0.01 mmHg ( 25 °C)
  • Sensitiveness: Air & Light Sensitive
  • FEMA: 2464

Vanillin Security Information

  • Symbol: GHS07
  • Prompt:dangerous
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 36
  • Safety Instruction: S24/25-S22
  • RTECS:YW5775000
  • Hazardous Material Identification: Xi
  • HazardClass:3/8
  • PackingGroup:II
  • TSCA:Yes
  • Toxicity:LD50 orally in rats, guinea pigs: 1580, 1400 mg/kg (Jenner)
  • Storage Condition:4°C, stored under nitrogen
  • Risk Phrases:R22
  • Safety Term:S22;S24/25

Vanillin Customs Data

  • HS CODE:2912410000
  • Customs Data:

    China Customs Code:

    2912410000

    Overview:

    HS: 2912410000. Vanillin(3-Methoxy-4-Hydroxybenzaldehyde). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. Minimum tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    HS: 2912410000. 4-hydroxy-3-methoxybenzaldehyde. VAT:17.0%. tax rebate rate:13.0%. supervision conditions:None. MFN tarrif:5.5%. general tariff:30.0%

Vanillin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0710520235- 100g
Vanillin
121-33-5 99.5%
100g
¥ 62.0 2021-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
V128320-1g
Vanillin
121-33-5 +81 to +83℃
1g
¥205.90 2023-08-31
Fluorochem
032468-100g
4-Hydroxy-3-methoxy-benzaldehyde
121-33-5 95%
100g
£15.00 2022-02-28
Fluorochem
032468-250g
4-Hydroxy-3-methoxy-benzaldehyde
121-33-5 95%
250g
£34.00 2022-02-28
Fluorochem
032468-500g
4-Hydroxy-3-methoxy-benzaldehyde
121-33-5 95%
500g
£53.00 2022-02-28
Fluorochem
032468-1kg
4-Hydroxy-3-methoxy-benzaldehyde
121-33-5 95%
1kg
£88.00 2022-02-28
ChemFaces
CFN90463-20mg
Vanillin
121-33-5 >=98%
20mg
$30 2021-07-22
DC Chemicals
DCX-012-20 mg
Vanillin
121-33-5 >98%, Standard References Grade
20mg
$280.0 2022-02-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
V1104-2G
Vanillin
121-33-5 99%
2g
¥384.55 2023-10-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
V1104-100G
Vanillin
121-33-5 99%
100g
¥549.86 2023-10-11

Vanillin Production Method

Production Method 1

Reaction Conditions
1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa
Reference
Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose
By Zhu, Yuting et al, ACS Catalysis, 2023, 13(12), 7929-7941

Production Method 2

Reaction Conditions
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Reference
Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds
By Vilcocq, Lea et al, ChemRxiv, 2023, From ChemRxiv, 1-14

Production Method 3

Reaction Conditions
1.1 Reagents: Maltose ,  Diammonium tartrate Solvents: Water ;  7 d, 30 °C
2.1 Reagents: Maltose ,  Diammonium tartrate Solvents: Water ;  7 d, 30 °C
Reference
A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus
Lesage-Meessen, Laurence; et al, Journal of Biotechnology, 1996, 50, 107-113

Production Method 4

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ,  Water ;  8 h, 300 °C
Reference
From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology
Du, Boyu; et al, Polymer Testing, 2020, 81,

Production Method 5

Reaction Conditions
1.1 Catalysts: Choline chloride ,  Imidazole ;  150 °C
Reference
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
Li, Haichao; et al, International Journal of Biological Macromolecules, 2021, 193, 319-327

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  180 min, 22 ± 2 °C
Reference
Electrochemical oxidation of lignin for the simultaneous production of bioadhesive precursors and value-added chemicals
Conde, Julio J. ; et al, Biomass and Bioenergy, 2023, 169,

Production Method 7

Reaction Conditions
1.1 Reagents: Maltose ,  Diammonium tartrate Solvents: Water ;  7 d, 30 °C
Reference
A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus
Lesage-Meessen, Laurence; et al, Journal of Biotechnology, 1996, 50, 107-113

Vanillin Raw materials

Vanillin Preparation Products

Vanillin Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:121-33-5)Vanillin
Order Number:sfd18472
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:121-33-5)Vanillin
Order Number:LE7003;LE9952;LE8064202
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:50
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:121-33-5)Vanillin
Order Number:A19444
Stock Status:in Stock
Quantity:2.5kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:08
Price ($):199.0
Email:sales@amadischem.com
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:121-33-5)Vanillin
Order Number:CRN1293
Stock Status:in Stock
Quantity:20mg
Purity:98%
Pricing Information Last Updated:Tuesday, 2 April 2024 16:53
Price ($):30
Email:1197063825@qq.com

Vanillin Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Vanillin Related Literature

Additional information on Vanillin

Vanillin (121-33-5): Chemical Properties and Pharmacological Applications

Vanillin (CAS 121-33-5), a naturally occurring phenolic aldehyde, is widely recognized as the primary flavor component of vanilla. Beyond its culinary uses, vanillin has garnered significant attention in the pharmaceutical and biomedical fields due to its diverse biological activities. Research has demonstrated that vanillin exhibits antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. Its molecular structure allows it to interact with various cellular pathways, including those involved in oxidative stress and inflammation. Recent studies have explored vanillin's potential in treating neurodegenerative diseases like Alzheimer's, where its ability to inhibit amyloid-beta aggregation has shown promise. Additionally, vanillin's low toxicity profile enhances its appeal for therapeutic applications.

Vanillin (121-33-5) in Cancer Research and Chemoprevention

The role of vanillin (121-33-5) in cancer research has become a focal point for scientists exploring natural compounds with chemopreventive properties. Vanillin has been shown to modulate key signaling pathways, such as NF-κB and MAPK, which are critical in tumor progression. In vitro and in vivo studies indicate that vanillin can induce apoptosis in cancer cells while sparing healthy cells, a highly desirable trait in oncology. Its anti-metastatic effects have also been documented, particularly in breast and colon cancer models. Researchers are investigating vanillin's potential as an adjunct therapy to enhance the efficacy of conventional treatments like chemotherapy and radiotherapy. The compound's ability to scavenge free radicals further supports its use in mitigating treatment-related side effects.

Vanillin (121-33-5) as a Natural Antibacterial and Antifungal Agent

With the rise of antibiotic resistance, vanillin (121-33-5) has emerged as a potential natural alternative for combating microbial infections. Studies have highlighted its broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. Vanillin disrupts microbial cell membranes and inhibits biofilm formation, a key factor in chronic infections. Its synergistic effects with conventional antibiotics have been explored, offering a strategy to reduce dosage and minimize resistance development. In the food and healthcare industries, vanillin is being incorporated into coatings and packaging materials to extend shelf life and prevent contamination. This dual role as a flavoring agent and antimicrobial underscores its versatility in both medical and commercial applications.

Vanillin (121-33-5) in Neuroprotection and Cognitive Enhancement

The neuroprotective potential of vanillin (121-33-5) has sparked interest in its application for cognitive disorders. Preclinical studies suggest that vanillin can cross the blood-brain barrier and exert protective effects against oxidative stress, a major contributor to neurodegenerative diseases. Its ability to enhance memory and learning has been observed in animal models, possibly through the modulation of acetylcholine levels and reduction of neuroinflammation. Researchers are also investigating vanillin's role in mitigating neurotoxicity induced by environmental pollutants. These findings position vanillin as a potential therapeutic agent for conditions like Parkinson's and dementia, aligning with the growing demand for natural neuroprotective compounds in integrative medicine.

Vanillin (121-33-5): Formulation Challenges and Future Directions

Despite its promising bioactivities, the clinical translation of vanillin (121-33-5) faces formulation challenges, including poor solubility and rapid metabolism. Advanced drug delivery systems, such as nanoparticles and liposomes, are being explored to enhance its bioavailability. Additionally, synthetic derivatives of vanillin are under development to improve its pharmacokinetic properties while retaining therapeutic efficacy. The integration of vanillin into functional foods and nutraceuticals represents another avenue for harnessing its health benefits. As research progresses, vanillin's multifunctional roles in disease prevention and treatment continue to expand, offering exciting opportunities for innovation in the pharmaceutical and biotechnology sectors.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:121-33-5)Vanillin
sfd18472
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:121-33-5)Vanillin
LE7003;LE9952;LE8064202
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email